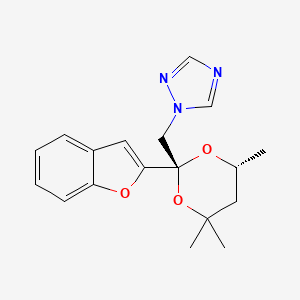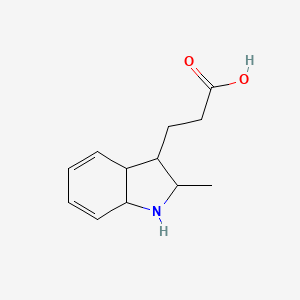
1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
: 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans- is an intriguing compound known for its applications in multiple scientific fields This compound is structurally characterized by a triazole ring linked to a benzofuran unit via a dioxane ring
Vorbereitungsmethoden
: To synthesize this compound, various synthetic routes can be employed. One common method involves the reaction of 1H-1,2,4-Triazole with a suitable benzofuran derivative under controlled conditions. The reaction generally proceeds through nucleophilic substitution or cycloaddition, where the intermediate is further reacted with a dioxane ring to obtain the final product. Industrial production may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
: 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans- undergoes several types of chemical reactions:
Oxidation
: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction
: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule, altering its chemical properties.
Substitution
: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the substituents present on the triazole or benzofuran rings. Common reagents include alkyl halides and sulfonyl chlorides.
The major products formed from these reactions can vary, but often include modified triazole and benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
: This compound finds extensive use in various scientific domains:
Chemistry
: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
: It is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Medicine
Industry
: It can be utilized in the development of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
: The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can coordinate with metal ions or form hydrogen bonds, affecting the function of biological macromolecules. Pathways involved may include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
: Compared to other triazole or benzofuran derivatives, 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4,4,6-trimethyl-1,3-dioxan-2-yl)methyl)-, trans- offers a unique combination of chemical stability and reactivity, making it versatile for various applications. Similar compounds include 1H-1,2,4-Triazole, benzofuran, and dioxane derivatives, each with distinct properties and uses. The uniqueness lies in its fused ring structure, which enhances its interaction potential with diverse molecular targets.
Eigenschaften
CAS-Nummer |
98519-35-8 |
|---|---|
Molekularformel |
C18H21N3O3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-[[(2R,6R)-2-(1-benzofuran-2-yl)-4,4,6-trimethyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H21N3O3/c1-13-9-17(2,3)24-18(23-13,10-21-12-19-11-20-21)16-8-14-6-4-5-7-15(14)22-16/h4-8,11-13H,9-10H2,1-3H3/t13-,18-/m1/s1 |
InChI-Schlüssel |
JQTASVIHJNIOAT-FZKQIMNGSA-N |
Isomerische SMILES |
C[C@@H]1CC(O[C@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
Kanonische SMILES |
CC1CC(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)







![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)

